N-(4-Carboxycyclohexylmethyl)maleimide

Description

Properties

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQILVUYCDHSGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145980 |

Source

|

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-82-2, 69907-67-1 |

Source

|

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-Carboxycyclohexylmethyl)maleimide: A Comprehensive Structural Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carboxycyclohexylmethyl)maleimide is a bifunctional crosslinking reagent that contains both a maleimide group and a carboxyl group. This technical guide provides a detailed description of its chemical structure, physicochemical properties, and a visual representation of its molecular architecture. The information presented herein is intended to support researchers in the fields of bioconjugation, drug delivery, and diagnostics.

Chemical Identity and Properties

This compound is characterized by a central cyclohexyl ring, which imparts a rigid and defined spatial orientation to the two reactive groups. The maleimide moiety is a thiol-reactive group, enabling covalent bond formation with sulfhydryl groups on proteins and peptides. The terminal carboxyl group can be activated for conjugation to primary amines. The properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxylic acid |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 1346603-31-0 |

| Canonical SMILES | O=C(O)C1CCC(CN2C(=O)C=CC2=O)CC1 |

| InChI Key | YWXYXGYZJBPYQY-UHFFFAOYSA-N |

Molecular Structure

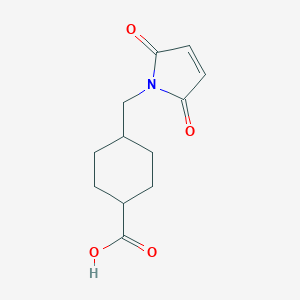

The chemical structure of this compound is composed of three key functional components:

-

Maleimide Group: A five-membered ring containing two carbonyl groups adjacent to a carbon-carbon double bond. This group is highly reactive towards thiols (sulfhydryl groups) via a Michael addition reaction, forming a stable thioether bond.

-

Cyclohexyl Ring: A saturated six-carbon ring that acts as a rigid spacer between the maleimide and carboxyl groups. The methylene bridge connecting the ring to the maleimide nitrogen provides some rotational freedom.

-

Carboxyl Group: A carboxylic acid functional group (-COOH) that can be activated to react with primary amines, forming a stable amide bond.

The spatial arrangement of these groups is critical for its utility as a crosslinking agent, allowing for the controlled conjugation of different biomolecules.

Caption: 2D representation of this compound structure.

Logical Relationship of Functional Moieties

The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups, separated by a non-reactive spacer. This logical arrangement allows for a two-step conjugation strategy.

Caption: Logical workflow for a two-step conjugation using the reagent.

Disclaimer: This document is intended for informational purposes only. Researchers should consult relevant safety data sheets (SDS) and established laboratory protocols before handling this chemical compound.

N-(4-Carboxycyclohexylmethyl)maleimide chemical properties and IUPAC name

An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide

For researchers, scientists, and drug development professionals, this compound is a valuable tool in the field of bioconjugation and targeted protein degradation. This heterobifunctional crosslinking agent plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs (Proteolysis Targeting Chimeras), and the labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, along with a general experimental protocol for its use.

Nomenclature and Identification

-

IUPAC Name: 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid[1][2]

-

Synonyms: 4-(Maleimidomethyl)cyclohexanecarboxylic Acid, 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid[3][4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₄ | [3][5][6] |

| Molecular Weight | 237.25 g/mol | [1][3][5][7] |

| Appearance | White to Almost white powder to crystal | [4][8] |

| Melting Point | 157-158°C | [5] |

| Boiling Point | 433.6±18.0 °C (Predicted) | [5] |

| Density | 1.329±0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.80±0.10 (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [5][6] |

Core Reactivity and Mechanism of Action

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.[9] This dual reactivity is central to its utility in bioconjugation.

The two key reactive moieties are:

-

A Carboxylic Acid Group: This group can be activated to react with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[6] Activation is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.

-

A Maleimide Group: This group exhibits high reactivity towards sulfhydryl (thiol) groups, found in the side chain of cysteine residues.[6][9] The reaction, a Michael addition, results in a stable thioether linkage.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10]

This bifunctional nature allows for the controlled, stepwise conjugation of two different molecules, for instance, linking a protein to another protein, a peptide, a drug molecule, or a fluorescent probe.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent in several advanced applications:

-

PROTAC Synthesis: This compound serves as an alkyl chain-based linker for the synthesis of PROTACs.[7][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11] The carboxylic acid end of the linker can be coupled to a ligand for the E3 ligase, while the maleimide end can be attached to a ligand for the target protein (often via a cysteine residue).

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug can be linked to a monoclonal antibody that specifically targets cancer cells. This compound can act as a linker to conjugate the drug to the antibody, often by reacting the maleimide group with a free cysteine on the antibody.

-

Bioconjugation and Labeling: This crosslinker is widely used to attach labels, such as fluorescent dyes or biotin, to proteins for detection and analysis. It is also employed to create protein-protein conjugates for studying protein interactions or generating fusion proteins with novel functions.[9]

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, a general workflow for a two-step conjugation reaction using this compound is outlined below.

General Two-Step Conjugation Protocol

Objective: To conjugate a molecule with a primary amine (Molecule A) to a molecule with a sulfhydryl group (Molecule B).

Materials:

-

This compound

-

Molecule A (containing a primary amine)

-

Molecule B (containing a sulfhydryl group)

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction Buffers:

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)

-

-

Quenching Reagent (e.g., a small molecule thiol like β-mercaptoethanol or cysteine)

-

Purification System (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute into the Activation Buffer. b. Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. This reaction is typically carried out for 15-30 minutes at room temperature.

-

Reaction with Primary Amine (Molecule A): a. Add Molecule A to the activated linker solution. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C to form an amide bond. c. Remove excess, unreacted linker and activation reagents, typically through dialysis or size-exclusion chromatography.

-

Reaction with Sulfhydryl Group (Molecule B): a. Dissolve the maleimide-activated Molecule A in the Conjugation Buffer (pH 6.5-7.5). b. Add Molecule B to the solution. c. Incubate the reaction mixture for 1-2 hours at room temperature. The maleimide group will specifically react with the sulfhydryl group on Molecule B to form a stable thioether bond.

-

Quenching: a. Add a quenching reagent to cap any unreacted maleimide groups, preventing non-specific reactions.

-

Purification: a. Purify the final conjugate using an appropriate chromatographic technique to separate the desired conjugate from unreacted starting materials and byproducts.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Caption: General workflow for a two-step bioconjugation reaction.

Caption: Reaction mechanism between a maleimide and a thiol group.

References

- 1. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | C12H15NO4 | CID 11548799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clinivex.com [clinivex.com]

- 3. scbt.com [scbt.com]

- 4. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid 64987-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-[4-(-Carboxycyclohexylmethyl)]maleimide | 64987-82-2 [amp.chemicalbook.com]

- 6. This compound, 64987-82-2 | BroadPharm [broadpharm.com]

- 7. This compound | PROTAC linker | TargetMol [targetmol.com]

- 8. N-[4-(-Carboxycyclohexylmethyl)]maleimide, CasNo.64987-82-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of N-(4-Carboxycyclohexylmethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-(4-Carboxycyclohexylmethyl)maleimide, a key bifunctional linker molecule. The information presented herein is intended to equip researchers, scientists, and professionals in the field of drug development with the necessary knowledge to synthesize and utilize this compound effectively. This guide includes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathways.

Introduction

This compound, also known as 4-(maleimidomethyl)cyclohexanecarboxylic acid, is a valuable crosslinking reagent in bioconjugation and pharmaceutical development. Its structure incorporates a reactive maleimide group and a terminal carboxylic acid, enabling the covalent linkage of molecules containing sulfhydryl and primary amine groups, respectively. This heterobifunctional nature makes it an ideal linker for creating stable bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The cyclohexane ring in its structure enhances the stability of the maleimide group, preventing premature hydrolysis.

Synthesis Pathways

The primary and most direct pathway for the synthesis of this compound involves a two-step process starting from commercially available reagents:

Step 1: Acylation of 4-(Aminomethyl)cyclohexanecarboxylic Acid with Maleic Anhydride. This initial step involves the reaction of the primary amine of 4-(aminomethyl)cyclohexanecarboxylic acid with maleic anhydride to form the intermediate, N-(4-carboxycyclohexylmethyl)maleamic acid. This reaction is typically carried out in a suitable solvent at room temperature.

Step 2: Cyclodehydration of the Maleamic Acid Intermediate. The maleamic acid intermediate is then subjected to cyclodehydration to form the final maleimide ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate. Alternatively, a one-pot synthesis can be employed where the cyclization is induced by refluxing the initial reaction mixture.

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of a tranexamic acid prodrug. Tranexamic acid is chemically identical to 4-(aminomethyl)cyclohexanecarboxylic acid.

Materials and Reagents

-

4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid)

-

Maleic Anhydride

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1N

-

Ethyl Acetate

-

Petroleum Ether

Synthesis Procedure

This protocol describes a one-pot synthesis method.

Step 1: Formation of N-(4-carboxycyclohexylmethyl)maleamic acid

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(aminomethyl)cyclohexanecarboxylic acid in 100 mL of anhydrous THF.

-

Prepare a solution of 0.5 g of NaOH in 50 mL of dry THF and add it to the reaction mixture.

-

Stir the resulting solution for 30 minutes at room temperature.

-

Slowly add 10 mmol of maleic anhydride to the reaction mixture.

-

Continue stirring at room temperature for 10 hours to ensure the complete formation of the maleamic acid intermediate.

Step 2: Cyclodehydration to this compound

-

After the 10-hour stirring period, reflux the reaction mixture for two hours.

-

Cool the reaction mixture to room temperature. A white precipitate of the product should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with ice-cold water and then with petroleum ether.

-

Dry the product under vacuum to obtain this compound.

The workflow for this experimental protocol is illustrated below:

Quantitative Data

While specific quantitative data for the yield and purity of isolated this compound from the adapted protocol is not provided in the source material, typical yields for the synthesis of N-substituted maleimides via the two-step procedure are generally high. The acylation step often proceeds with near-quantitative yield, while the cyclodehydration step can have yields ranging from 75% to over 95%, depending on the specific substrate and reaction conditions.

| Parameter | Typical Range | Notes |

| Yield of Maleamic Acid | > 95% | The intermediate is often used without further purification. |

| Yield of Maleimide | 75 - 95% | Dependent on cyclodehydration method and purification. |

| Purity | > 95% | Achievable with standard purification techniques like recrystallization. |

Table 1: Typical Quantitative Data for N-Substituted Maleimide Synthesis.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through a two-step, one-pot reaction. The provided protocol offers a reliable method for obtaining this versatile crosslinker. For researchers in drug development and bioconjugation, the ability to efficiently synthesize this compound opens up numerous possibilities for creating novel and effective therapeutic and diagnostic agents. Further optimization of the reaction conditions and purification methods may be necessary to achieve the desired purity and yield for specific applications.

An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide

CAS Number: 64987-82-2

Abstract

N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive maleimide group and a carboxyl group amenable to amine coupling, enables the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of its physicochemical properties, applications—with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their work.

Core Properties and Specifications

This compound, also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, is a white to off-white solid compound. Its molecular structure combines a reactive maleimide moiety with a cyclohexylcarboxylic acid, providing a defined spatial separation and chemical reactivity for conjugation strategies.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection, reaction temperatures, and storage.

| Property | Value | Source(s) |

| CAS Number | 64987-82-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 237.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 91 °C or 157-158 °C | [4][5] |

| Boiling Point (Predicted) | 433.6 ± 18.0 °C | [5] |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.80 ± 0.10 | [5] |

| Purity | ≥97.0% (NMR) | [3] |

Solubility

The solubility of this compound is a critical factor for its application in various reaction media.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 200 mg/mL (842.99 mM) | [6] |

| Methanol | Soluble | [4][5] |

| Chloroform | Soluble | [5] |

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[6]

Storage and Stability

Proper storage is crucial to maintain the reactivity and integrity of the compound.

| Condition | Duration | Source(s) |

| Powder at -20°C | 3 years | [3] |

| Powder at 4°C | 2 years | [3] |

| In solvent at -80°C | 6 months | [3][6] |

| In solvent at -20°C | 1 month | [3][6] |

Synthesis and Chemical Reactivity

The core utility of this compound lies in its bifunctional nature, which is depicted in the reactivity diagram below.

Caption: Dual reactivity of the maleimide and carboxyl groups.

The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5. The terminal carboxylic acid can be activated, for example with carbodiimides like EDC or reagents such as HATU, to react with primary amines (e.g., lysine residues) forming a stable amide bond.[7]

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile tool for crosslinking proteins, conjugating drugs to antibodies, and as a key component in the synthesis of PROTACs.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody. This compound can function as a component of such a linker. The carboxyl group can be used to attach the linker to the drug molecule, while the maleimide group can react with cysteine residues on the antibody, which may be naturally present or engineered for site-specific conjugation.

PROTAC Linker

A significant application of this molecule is as a linker in the synthesis of PROTACs.[6][8][9] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system (UPS).[7][10][11]

The structure of this compound allows it to be incorporated into the linker region of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand.

The mechanism of action for a PROTAC is a catalytic cycle that leverages the cellular protein degradation machinery.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protocol for Maleimide-Thiol Bioconjugation

This protocol describes the conjugation of a maleimide-containing molecule to a protein via its cysteine residues.

Materials:

-

Protein with accessible thiol groups (1-10 mg/mL)

-

This compound or a derivative

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Organic Solvent: Anhydrous DMSO or DMF.

-

Quenching Reagent: L-cysteine or N-acetylcysteine.

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

-

Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[1][12]

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[1][8] Note: If using DTT as the reducing agent, it must be removed by dialysis or desalting column prior to adding the maleimide reagent.

-

Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide compound in anhydrous DMSO or DMF.[8][9]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.[8][13]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]

-

(Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

The workflow for this general conjugation is illustrated below.

Caption: Step-by-step workflow for protein-maleimide conjugation.

Protocol for Amine Coupling of the Carboxyl Group

This protocol outlines the activation of the carboxyl group for reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HATU.

-

Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4).

-

Organic Solvent: Anhydrous DMSO or DMF.

-

Purification system: HPLC or column chromatography.

Procedure:

-

Carboxyl Activation (Two-step with EDC/NHS): a. Dissolve this compound in an appropriate organic solvent or buffer. b. Add a 1.5-fold molar excess of both EDC and NHS. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Amine Coupling: a. Add the amine-containing molecule to the activated carboxyl solution. A slight molar excess of the amine may be used. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic method such as reverse-phase HPLC.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biomolecular conjugates. Its well-defined structure and dual reactivity provide a robust platform for creating stable linkages in ADCs, PROTACs, and other labeled proteins and peptides. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this crosslinker in their scientific endeavors, contributing to advancements in targeted therapeutics and diagnostics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid 64987-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-[4-(-Carboxycyclohexylmethyl)]maleimide | 64987-82-2 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. biotium.com [biotium.com]

- 10. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]

A Technical Guide to the Solubility and Stability of N-(4-Carboxycyclohexylmethyl)maleimide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(4-Carboxycyclohexylmethyl)maleimide and its derivatives in aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Introduction

This compound and its activated esters, such as the N-hydroxysuccinimide (NHS) ester commonly known as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are heterobifunctional crosslinkers. They serve as a crucial bridge, covalently linking amine-containing molecules to sulfhydryl-containing molecules. The maleimide moiety selectively reacts with thiols, while the carboxyl group (or its activated form) reacts with primary amines. The cyclohexyl group in the spacer arm enhances the stability of the maleimide group compared to linkers lacking this feature[1].

This guide will delve into the specifics of solubility in various solvents and aqueous buffer systems, and the critical factors governing the stability of the maleimide ring, both pre- and post-conjugation.

Solubility of this compound and its Derivatives

The solubility of these crosslinkers is a key consideration for their practical application in bioconjugation, which is typically performed in aqueous environments.

Solubility in Organic Solvents

This compound and its NHS ester (SMCC) are sparingly soluble in aqueous solutions but readily soluble in polar aprotic organic solvents.

| Compound | Solvent | Solubility | Reference |

| This compound | DMSO | ≥ 200 mg/mL (842.99 mM) | [2] |

| SMCC (NHS ester) | DMSO | 67 mg/mL (200.4 mM) | [3] |

| SMCC (NHS ester) | DMF | Soluble | [1] |

| DM1-SMCC | DMSO | ~12 mg/mL | [4] |

| DM1-SMCC | DMF | ~16 mg/mL | [4] |

Table 1: Solubility of this compound and its derivatives in organic solvents.

For practical use, stock solutions are prepared in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][5].

Solubility in Aqueous Buffers

Direct dissolution in aqueous buffers is challenging for the non-sulfonated forms. Typically, a concentrated stock solution in an organic solvent is added to the aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough (generally <10%) to maintain the stability and solubility of the biomolecules involved[1][5].

For applications requiring higher aqueous solubility, sulfonated versions like Sulfo-SMCC are available, which can be dissolved directly in water and aqueous buffers up to approximately 5 mg/mL[1]. A proprietary formulation, SMCC Plus™, is also reported to have enhanced water solubility[6][7].

| Compound | Aqueous System | Solubility | Notes | Reference |

| Sulfo-SMCC | Water / Aqueous Buffers | ~5 mg/mL | Solubility decreases with increasing salt concentration. | [1] |

| DM1-SMCC | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [4] |

Table 2: Solubility of water-soluble derivatives in aqueous systems.

Stability of the Maleimide Group

The stability of the maleimide functional group is paramount for efficient and specific conjugation. The primary degradation pathway for the maleimide ring in aqueous solution is hydrolysis.

pH-Dependent Hydrolysis

The maleimide group's stability is highly dependent on the pH of the aqueous buffer.

-

Acidic to Neutral pH (pH < 7.5): The maleimide group is relatively stable. The optimal pH range for the reaction with thiols is between 6.5 and 7.5[1]. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines[5].

-

Alkaline pH (pH > 7.5): The rate of hydrolysis of the maleimide ring increases significantly with increasing pH[1][5]. This hydrolysis results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards sulfhydryl groups[5][8].

-

Strongly Acidic pH (pH < 4): The rate of hydrolysis becomes independent of pH[8].

The general mechanism for the hydrolysis of N-substituted maleimides involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the maleimide ring, leading to ring opening.

Structural Influences on Stability

The structure of the N-substituent on the maleimide ring influences its stability.

-

N-alkyl vs. N-aryl: N-alkyl maleimides, such as those in the SMCC family, are generally more stable against hydrolysis than N-aryl maleimides[9].

-

Cyclohexane Spacer: The cyclohexane ring present in the spacer arm of SMCC derivatives decreases the rate of maleimide hydrolysis compared to linkers without this feature[1]. This enhanced stability allows for the preparation and even lyophilization of maleimide-activated proteins for later use[1].

Stability of the Thiosuccinimide Conjugate

After the maleimide reacts with a thiol, a thiosuccinimide linkage is formed. The stability of this conjugate is also a critical factor, as it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols[10].

However, the thiosuccinimide ring itself can undergo hydrolysis, especially at a slightly basic pH. This ring-opening results in a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction[5][11]. This can be an advantageous feature for enhancing the long-term stability of the conjugate.

Storage and Handling Recommendations

To maximize the stability and utility of this compound and its derivatives, the following storage conditions are recommended:

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [2][12] |

| Powder | 4°C | 2 years | [2] |

| Stock Solution in Organic Solvent | -80°C | 6 months | [2][12] |

| Stock Solution in Organic Solvent | -20°C | 1 month | [2][12] |

Table 3: Recommended storage conditions.

It is strongly advised not to store these reagents in aqueous solutions[5]. Aqueous solutions should be prepared immediately before use.

Experimental Protocols

The following sections provide detailed methodologies for assessing solubility and stability, as well as a general protocol for a two-step conjugation reaction.

Protocol for Solubility Assessment

This protocol outlines a method to determine the solubility of a maleimide compound in a specific aqueous buffer.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the maleimide compound in a suitable, dry organic solvent (e.g., 100 mg/mL in DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.2) to create a range of final concentrations. Ensure the final percentage of the organic solvent is consistent across all dilutions and as low as possible.

-

Equilibration: Gently agitate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow them to reach equilibrium.

-

Observation and Measurement:

-

Visually inspect each solution for any precipitation.

-

For a quantitative measurement, centrifuge the samples to pellet any undissolved compound.

-

Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

-

Determination of Solubility: The highest concentration at which the compound remains fully dissolved is considered its solubility under those conditions.

Protocol for Stability (Hydrolysis Rate) Assessment

This protocol uses HPLC to monitor the degradation of the maleimide compound over time in an aqueous buffer.

-

Reaction Setup:

-

Prepare a solution of the maleimide compound in the aqueous buffer of interest (e.g., phosphate buffer at pH 8.0) at a known concentration. This is typically done by diluting a concentrated stock solution.

-

Incubate the solution at a constant temperature (e.g., 37°C).

-

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional): If necessary, quench the hydrolysis by adding a solution that rapidly lowers the pH (e.g., a small amount of concentrated phosphoric acid).

-

HPLC Analysis:

-

Inject the samples onto a reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the intact maleimide compound from its hydrolysis product (maleamic acid).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Integrate the peak area of the intact maleimide compound at each time point.

-

Plot the percentage of remaining maleimide compound versus time.

-

From this data, the half-life (t₁/₂) of the maleimide in that buffer can be calculated.

-

General Two-Step Conjugation Protocol using SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

-

Protein Preparation:

-

Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer at pH 7.2-8.0 (e.g., PBS).

-

Dissolve the sulfhydryl-containing molecule (Molecule-SH) in a suitable buffer at pH 6.5-7.5. If the sulfhydryl is a cysteine in another protein, ensure any other disulfides are either protected or not accessible.

-

-

Maleimide Activation of Protein-NH₂:

-

Prepare a fresh stock solution of SMCC in DMSO.

-

Add a molar excess of the SMCC solution to the Protein-NH₂ solution.

-

Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is crucial to prevent the NHS ester from reacting with the sulfhydryl-containing molecule if it also contains amines.

-

-

Conjugation to Molecule-SH:

-

Immediately add the maleimide-activated protein to the Molecule-SH solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted molecules.

Conclusion

The solubility and stability of this compound are critical parameters that must be carefully managed for successful bioconjugation. While sparingly soluble in aqueous solutions, its derivatives can be effectively used by preparing stock solutions in organic solvents or by using water-soluble analogs like Sulfo-SMCC. The stability of the maleimide group is highly pH-dependent, with optimal stability and reactivity towards thiols observed between pH 6.5 and 7.5. Hydrolysis of the maleimide ring is a key consideration, especially at higher pH values. By understanding and controlling these factors, researchers can effectively utilize this versatile crosslinker for the development of novel bioconjugates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. SMCC Plus™ *Enhanced water solubility, crosslinking efficiency and stability* | AAT Bioquest [aatbio.com]

- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Maleimide Reaction with Cysteine Thiols for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of maleimides with the thiol groups of cysteine residues is a cornerstone of modern bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions. This powerful ligation strategy is extensively utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging studies, and the immobilization of proteins for various biotechnological applications. This technical guide provides a comprehensive exploration of the core mechanism of the maleimide-thiol reaction, including its kinetics, influencing factors, and prevalent side reactions. Detailed experimental protocols for studying this reaction and quantitative data are presented to provide a practical resource for researchers in the field.

The Core Chemistry: A Michael Addition Reaction

The fundamental mechanism of the maleimide-cysteine reaction is a Michael addition. In this reaction, the deprotonated thiol group (thiolate) of a cysteine residue, acting as a potent nucleophile, attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2]

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring a high degree of specificity for cysteine residues over other amino acid side chains like lysine.[3][4]

Key Parameters Influencing the Reaction

The efficiency, rate, and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters.

-

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range is between 6.5 and 7.5.[3] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[4][5]

-

Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Room temperature offers faster kinetics, while 4°C can be beneficial for sensitive proteins to minimize degradation during longer incubation times.

-

Stoichiometry: A molar excess of the maleimide reagent (typically 5- to 20-fold) is generally used to drive the reaction to completion.[6]

-

Solvent: While the reaction proceeds readily in aqueous buffers, a water-miscible organic co-solvent like DMSO or DMF may be necessary to dissolve hydrophobic maleimide reagents. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.

Table 1: Reaction Kinetics and Conditions

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [2][3] |

| Reaction Temperature | 4°C - 25°C | [6] | |

| Reaction Time | 1 - 4 hours | At room temperature | [6] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | [6] | |

| Second-Order Rate Constant | 10² - 10⁴ M⁻¹s⁻¹ | pH dependent | [5] |

| Typical Conjugation Efficiency | > 90% | Optimized conditions | [6] |

Table 2: Stability and Side Reactions of Thiosuccinimide Adduct

| Parameter | Value/Range | Conditions | Reference(s) |

| Half-life of Adduct (Retro-Michael) | 20 - 80 hours | In presence of glutathione | [7][8][9] |

| Half-life of Ring-Opened Adduct | > 2 years | [10] | |

| Maleimide Hydrolysis Half-life | 17.9 minutes (Dibromomaleimide) | pH 7.4 | [6] |

| Thiazine Rearrangement | Significant at pH ≥ 7.3 | N-terminal cysteine | [11] |

Side Reactions and Stability Considerations

While the maleimide-thiol reaction is highly efficient, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which increases with pH.[3] This hydrolysis opens the ring to form a non-reactive maleamic acid. If this occurs before the reaction with the thiol, the maleimide becomes inactivated. Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the pH within the optimal range.

Retro-Michael Reaction and Adduct Stability

The thioether bond formed in the thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[2][9] This reversibility can lead to the transfer of the conjugated payload to other molecules, causing off-target effects and reducing the efficacy of therapeutics like ADCs.[12]

Ring-Opening Hydrolysis of the Thiosuccinimide Adduct

Interestingly, the thiosuccinimide adduct itself can undergo hydrolysis of its imide ring. This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[12][13] This process can be slow for standard maleimide conjugates but can be accelerated by using maleimides with electron-withdrawing N-substituents, thereby providing a strategy to produce more stable conjugates.[10]

Thiazine Rearrangement

When a maleimide reacts with a peptide or protein containing an unprotected N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[1][12] This thiazine product is a structural isomer of the desired conjugate and has identical mass, making it difficult to distinguish by mass spectrometry alone.[14] This rearrangement is more prominent at neutral to basic pH and can be suppressed by performing the conjugation at a more acidic pH (e.g., below 6.0).[14]

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating a maleimide-containing molecule to a protein with an accessible cysteine residue.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)

-

Reducing agent (e.g., TCEP, DTT) - optional

-

Quenching solution (e.g., L-cysteine or N-acetylcysteine)

-

Organic solvent (e.g., DMSO or DMF) for dissolving the maleimide reagent

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of a suitable organic solvent.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is light-sensitive.

-

Quenching the Reaction: Add the quenching solution to a final concentration that is in excess of the initial maleimide concentration to react with any unreacted maleimide.

-

Purification: Remove excess reagents and the quenched maleimide by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Monitoring Reaction Progress by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.

Materials:

-

RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately.

-

Inject the sample onto the HPLC system.

-

Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it has a chromophore. The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in ADCs.

Materials:

-

Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

-

Sample preparation reagents (e.g., desalting columns)

Procedure:

-

Sample Preparation: Desalt the purified conjugate to remove non-volatile salts.

-

Mass Analysis: Infuse the prepared sample into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range for the intact protein.

-

Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can be used to determine the heterogeneity of the conjugation and the average DAR.

References

- 1. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primo.uvm.edu [primo.uvm.edu]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide: Core Applications in Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Carboxycyclohexylmethyl)maleimide and its activated ester derivatives, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are cornerstone heterobifunctional crosslinkers in modern biotechnology and drug development.[1][2] These reagents enable the precise covalent linkage of two distinct biomolecules, a process central to the creation of advanced therapeutics and diagnostic tools.[3] Featuring a maleimide group reactive toward sulfhydryl moieties and a carboxyl group (often activated as an N-hydroxysuccinimide ester) reactive toward primary amines, this crosslinker facilitates a controlled, sequential conjugation process.[4] Its principal application lies in the development of Antibody-Drug Conjugates (ADCs), where it serves as a stable, non-cleavable linker connecting a monoclonal antibody to a potent cytotoxic payload.[5] This guide provides an in-depth overview of its mechanism, key applications, quantitative performance metrics, and detailed experimental protocols, empowering researchers to effectively leverage this versatile tool.

Physicochemical Properties

A foundational understanding of the crosslinker's properties is essential for its effective application in bioconjugation protocols. The compound, also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, possesses distinct characteristics that dictate its use.[6][7]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₅NO₄ | [6][7] |

| Molecular Weight | 237.25 g/mol | [6][7] |

| Reactive Towards | Sulfhydryls (-SH), Primary Amines (-NH₂) (after carboxyl activation) | [8][9] |

| Spacer Arm Length | 8.3 Å (for SMCC derivative) | [2] |

| Key Feature | Cyclohexane bridge enhances maleimide stability against hydrolysis. | [4][10] |

Note: The table refers to the base compound. The widely used SMCC derivative (C₁₆H₁₈N₂O₆, MW: 334.3 g/mol ) includes the NHS ester group for amine reactivity.[2]

Core Application: Antibody-Drug Conjugates (ADCs)

The most prominent application of this compound-based linkers is in the construction of ADCs for targeted cancer therapy.[2][5] In this context, the linker, typically SMCC, acts as a stable bridge between a tumor-targeting antibody and a cytotoxic drug.

Mechanism of Action in ADCs

The non-cleavable nature of the SMCC linker is critical to its function.[5] It ensures that the cytotoxic payload remains securely attached to the antibody while in systemic circulation, which minimizes off-target toxicity and enhances safety.[5] The release of the active drug occurs only after the ADC binds to its target antigen on a cancer cell, is internalized, and the antibody component is fully degraded by enzymes within the lysosome.[5] This intracellular release mechanism is a hallmark of ADCs employing this linker technology.

Caption: Mechanism of action for an ADC with a non-cleavable SMCC linker.

Performance and Stability Data

The stability of the thioether bond formed between the maleimide and a cysteine residue is a critical performance parameter. However, this linkage can be susceptible to a retro-Michael elimination reaction, leading to premature drug deconjugation.[11]

| Parameter | Observation | Reference(s) |

| In Vivo Stability | An ADC with a classic SMCC linker showed a 29% decrease in its drug-to-antibody ratio (DAR) after 7 days in mice. | [11] |

| Plasma Degradation | SMCC-linked conjugates exhibited 38% degradation after 120 hours in mouse plasma. | [11] |

| Pharmacokinetics (ADC) | A maytansinoid (DM1) conjugate with an SMCC linker showed a half-life (t₁/₂) of 10.4 days and clearance (CL) of 0.7 mL/h/kg in mice. | [12] |

| Improved Stability | N-aryl maleimides show <20% deconjugation over 7 days in serum, compared to 35-67% for traditional N-alkyl maleimides like SMCC. | [13] |

General Bioconjugation Workflow & Protocol

The heterobifunctional nature of SMCC allows for a controlled, two-step conjugation process, which is essential for minimizing the formation of unwanted homodimers.[1][4]

Caption: General two-step workflow for bioconjugation using SMCC.

Detailed Experimental Protocol: Two-Step Conjugation

This protocol provides a general methodology for conjugating an amine-containing protein to a sulfhydryl-containing molecule using SMCC.[4][8] Optimization is often required for specific applications.

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Sulfhydryl-containing molecule (e.g., peptide, drug).

-

SMCC crosslinker.

-

Anhydrous organic solvent (e.g., DMSO or DMF).

-

Reaction Buffers: PBS (pH 7.2-8.0) and a second buffer at pH 6.5-7.5 (e.g., MES or HEPES).

-

Desalting columns or dialysis equipment for purification.

-

(Optional) Reducing agent like TCEP or DTT if thiols are not free.

Procedure:

Step 1: Maleimide-Activation of the Amine-Containing Protein

-

Prepare SMCC: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration typically 10-20 mM.

-

Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved SMCC to the amine-containing protein solution.[4] The final concentration of the organic solvent should be minimized (<10%) to prevent protein denaturation.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8] The reaction is most efficient at a pH of 7.0 to 9.0.[4]

-

Purification: Remove excess, non-reacted SMCC and the NHS by-product using a desalting column or dialysis against a buffer at pH 6.5-7.5.[4] This step is crucial to prevent the sulfhydryl-containing molecule from reacting with any remaining free crosslinker. The resulting product is a stable, maleimide-activated protein intermediate.[10]

Step 2: Conjugation to the Sulfhydryl-Containing Molecule

-

Prepare Thiolated Molecule: Ensure the sulfhydryl-containing molecule has a free thiol group. If it exists as a disulfide-bonded dimer, it must first be reduced (e.g., with TCEP) and purified.

-

Conjugation Reaction: Add the thiol-containing molecule to the purified, maleimide-activated protein from Step 1.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] This reaction proceeds optimally at a pH of 6.5-7.5 to form a stable thioether bond.[4]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

-

Final Purification: Purify the final antibody-drug conjugate to remove any unreacted molecules and by-products using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[8]

Other Key Applications

While ADC development is a primary focus, the versatility of this compound extends to other critical areas of biotechnology.

-

Immunogen Preparation: Covalently linking haptens (small molecules) to larger carrier proteins (like KLH or BSA) to elicit a robust immune response for antibody production.[4]

-

Protein Immobilization: Attaching enzymes or antibodies to solid supports (e.g., beads, plates) for use in immunoassays, biosensors, or affinity chromatography.[14]

-

Fluorescent and Biotin Labeling: Conjugating proteins with fluorescent dyes or biotin for detection and analysis in various biological assays.[15]

Conclusion

This compound and its derivatives are indispensable reagents in the biotechnological toolkit. Their heterobifunctional nature provides a robust and controllable method for creating complex bioconjugates. The stability conferred by its cyclohexane spacer arm makes it particularly suitable for multi-step procedures.[2][4] While its primary role in the development of life-saving antibody-drug conjugates is well-established, its utility in diagnostics, immunoassays, and fundamental protein research continues to make it a vital tool for scientific innovation. As research progresses, novel maleimide variants are being developed to further improve conjugate stability, highlighting the ongoing importance of this core chemical strategy.[13][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 9. This compound, 64987-82-2 | BroadPharm [broadpharm.com]

- 10. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. nbinno.com [nbinno.com]

- 16. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with N-(4-Carboxycyclohexylmethyl)maleimide (SMCC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins using the heterobifunctional crosslinker N-(4-Carboxycyclohexylmethyl)maleimide, commonly known as SMCC. The protocol outlines a two-step reaction process that enables the specific conjugation of a protein containing primary amines (e.g., lysine residues) to a molecule containing a sulfhydryl group (e.g., a cysteine residue on another protein or a thiol-containing small molecule).

SMCC is a non-cleavable and membrane-permeable crosslinker.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines at a pH of 7.0-9.0 to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[2][3] The cyclohexane ring in the spacer arm of SMCC confers stability to the maleimide group, reducing the rate of hydrolysis and allowing for the preparation and potential storage of maleimide-activated proteins.[1][2] This makes SMCC a preferred reagent for creating antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and for studying protein-protein interactions.[4][5]

Quantitative Data for SMCC Crosslinking

Successful protein conjugation with SMCC is influenced by several quantitative parameters. The following tables provide a summary of key reaction conditions and recommended molar excess of the crosslinker.

Table 1: Key Reaction Conditions for SMCC Crosslinking

| Parameter | Amine-Reactive Step (NHS Ester) | Sulfhydryl-Reactive Step (Maleimide) |

| Optimal pH Range | 7.0 - 9.0[2][3] | 6.5 - 7.5[2][3] |

| Incubation Temperature | Room Temperature or 4°C[6] | Room Temperature or 4°C[6] |

| Incubation Time | 30 - 60 minutes[7] | 1 - 2 hours[7] |

Table 2: Recommended Molar Excess of SMCC for Protein Activation

| Protein Concentration | Molar Excess of SMCC (SMCC:Protein) |

| < 1 mg/mL | 40 - 80-fold[2] |

| 1 - 4 mg/mL | 20-fold[2] |

| 5 - 10 mg/mL | 5 - 10-fold[2] |

Note: These are starting recommendations. Empirical testing is necessary to determine the optimal ratios for a specific application.[1][2]

Experimental Protocols

The following is a detailed two-step protocol for the conjugation of two proteins using SMCC.

Materials and Reagents:

-

Protein 1 (containing primary amines, Protein-NH₂)

-

Protein 2 (containing free sulfhydryls, Protein-SH)

-

This compound (SMCC)[6]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine- and sulfhydryl-free buffer, pH 7.2-7.5[6]

-

Desalting columns[6]

-

Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)[2]

Protocol 1: Activation of Protein 1 with SMCC

-

Preparation of Protein 1: Prepare the amine-containing protein (Protein-NH₂) in the Conjugation Buffer.[6] Ensure the buffer is free of primary amines, such as Tris.

-

Preparation of SMCC Solution: Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6] Immediately before use, dissolve the SMCC in anhydrous DMSO or DMF to create a stock solution (e.g., 50 mM).[6]

-

Activation Reaction: Add the calculated amount of the SMCC stock solution to the Protein 1 solution.[2] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-3 hours on ice.[6]

-

Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[3][6] This step is critical to prevent the maleimide groups from reacting with any sulfhydryl groups on Protein 1 and to avoid quenching the sulfhydryl groups on Protein 2.

Protocol 2: Conjugation of Activated Protein 1 with Protein 2

-

Preparation of Protein 2: If necessary, reduce any disulfide bonds on Protein 2 to generate free sulfhydryls. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[8] The TCEP must then be removed using a desalting column equilibrated with a degassed buffer at pH 6.5-7.5.[9]

-

Conjugation Reaction: Immediately after purifying the maleimide-activated Protein 1, combine it with Protein 2 in the desired molar ratio.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[7][10]

-

Analysis: The efficiency of the conjugation can be assessed by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate can be visualized.[3] Further characterization can be performed using techniques like mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction of protein labeling with SMCC.

Caption: Experimental workflow for the two-step protein labeling with SMCC.

Caption: Chemical reaction of SMCC with amine and sulfhydryl groups.

References

- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. nbinno.com [nbinno.com]

- 6. proteochem.com [proteochem.com]

- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Antibody-Drug Conjugation using N-(4-Carboxycyclohexylmethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. N-(4-Carboxycyclohexylmethyl)maleimide is a key component of the widely used non-cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This linker forms a stable thioether bond with sulfhydryl groups on the antibody and an amide bond with the drug, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.

These application notes provide a detailed overview and experimental protocols for the use of this compound chemistry in the development of ADCs.

Principle of Conjugation

The conjugation process using a linker derived from this compound, such as SMCC, is a two-step reaction that leverages its heterobifunctional nature. This sequential approach prevents self-conjugation and allows for a controlled reaction.

-

Antibody Modification: The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with primary amine groups (e.g., lysine residues) on the surface of the antibody, forming a stable amide bond. This step introduces a reactive maleimide group onto the antibody.

-

Drug Conjugation: The maleimide group on the activated antibody then reacts with a thiol (-SH) group present on the cytotoxic drug, forming a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5 to 7.5.[1]

The resulting ADC is highly stable in circulation due to the non-cleavable nature of the linker.[2][3] The cytotoxic drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.[2][4]

Experimental Workflow

The overall workflow for the preparation of an Antibody-Drug Conjugate using this compound chemistry is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with ADCs developed using maleimide-based linkers.

Table 1: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Reference |

| Antibody Concentration | 1-10 mg/mL | [5] |

| SMCC:Antibody Molar Ratio | 5:1 to 20:1 | |

| Drug:Antibody Molar Ratio | 1.5:1 to 5:1 (over available maleimide groups) | |

| Reaction pH (Amine Reaction) | 7.2 - 8.0 | [5] |

| Reaction pH (Thiol Reaction) | 6.5 - 7.5 | [1] |

| Reaction Time (Activation) | 30 - 60 minutes | |

| Reaction Time (Conjugation) | 1 - 4 hours | |

| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | [6] |

| Conjugation Efficiency | > 90% |

Table 2: Stability of Maleimide-Linked ADCs

| Linker Type | ADC Construct | Species | Time Point | % Deconjugation / Drug Loss | Reference |

| Non-Cleavable (N-aryl maleimide) | Cysteine-linked ADC | Serum | 7 days | < 20% | [3] |

| Non-Cleavable (SMCC) | Lysine-linked ADC (J2898A-SMCC-DM1) | Plasma (in vivo) | - | Slightly faster clearance than non-maleimide control | [4] |

| Non-Cleavable (SMCC) | Lysine-linked ADC (Ado-trastuzumab emtansine) | Plasma (in vivo) | - | Faster clearance than total antibody | [4] |

Experimental Protocols

Protocol 1: Antibody Activation with SMCC

This protocol describes the modification of the antibody with SMCC to introduce reactive maleimide groups.

Materials:

-

Monoclonal antibody (mAb)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2 (Ensure the buffer is free of primary amines like Tris)[5]

-

Thiol Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, pH 6.8

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[5]

-

SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.

-

Activation Reaction: Add the SMCC solution to the antibody solution at a molar ratio of 10:1 (SMCC:antibody). The optimal ratio may need to be determined empirically (ranging from 5:1 to 20:1).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is crucial to prevent quenching of the thiol-containing drug in the next step.

Protocol 2: Conjugation of Drug-Linker to Activated Antibody

This protocol details the reaction between the maleimide-activated antibody and a thiol-containing drug.

Materials:

-

Maleimide-activated antibody (from Protocol 1)

-

Thiol-containing cytotoxic drug

-

Compatible organic solvent (e.g., DMSO)

-

Quenching solution: 100 mM L-cysteine or N-acetylcysteine in Thiol Reaction Buffer

Procedure:

-

Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.

-

Conjugation Reaction: Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended to drive the reaction to completion.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle stirring. Protect from light if the drug is light-sensitive.

-